2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
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Overview
Description
2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of 2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Acylation Reaction: The piperazine ring is first acylated with 2,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 2-methylphenyl bromide under basic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, depending on the reagents and conditions used.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and inflammatory pathways.
Comparison with Similar Compounds
2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone can be compared with other piperazine derivatives, such as:
1-(2,4-Dimethoxyphenylacetyl)piperazine: Lacks the 2-methylphenyl group, leading to different reactivity and biological activity.
4-(2-Methylphenyl)piperazine: Lacks the 2,4-dimethoxyphenylacetyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its dual substitution pattern, which imparts distinct chemical reactivity and potential biological effects compared to its analogs.
Properties
Molecular Formula |
C21H26N2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H26N2O3/c1-16-6-4-5-7-19(16)22-10-12-23(13-11-22)21(24)14-17-8-9-18(25-2)15-20(17)26-3/h4-9,15H,10-14H2,1-3H3 |
InChI Key |
OIZVUYIERYMGNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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